2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N2O2S/c1-2-27-20-11-7-16(8-12-20)13-22(26)25-23-24-21(15-28-23)19-10-9-17-5-3-4-6-18(17)14-19/h7-12,14-15H,2-6,13H2,1H3,(H,24,25,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJAFFPWGDDTYKU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CC(=O)NC2=NC(=CS2)C3=CC4=C(CCCC4)C=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide is a synthetic derivative that belongs to a class of compounds known for their diverse biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- Molecular Formula : C22H26N2O2S
- Molecular Weight : 398.52 g/mol
The compound features a thiazole ring, which is often linked to various biological activities, including anticancer and antimicrobial properties.
The biological activity of this compound is attributed to several mechanisms:
- Acetylcholinesterase Inhibition : Similar to other thiazole derivatives, this compound may exhibit inhibitory effects on acetylcholinesterase (AChE), an enzyme that breaks down acetylcholine in the brain. This mechanism is particularly relevant in the context of neurodegenerative diseases like Alzheimer's disease .
- Anticancer Activity : Thiazole derivatives have been reported to possess significant anticancer properties. The compound may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
- Antimicrobial Properties : Compounds with similar structures have shown efficacy against a range of microbial pathogens. The thiazole moiety is known for its role in enhancing antimicrobial activity .
In Vitro Studies
Recent studies have evaluated the biological activity of similar thiazole-containing compounds. For instance:
- A study demonstrated that thiazole derivatives exhibited potent AChE inhibitory activity with IC50 values ranging from 1.5 to 5.0 µM .
- Another investigation into the cytotoxic effects of thiazole derivatives found that several compounds induced significant growth inhibition in various cancer cell lines (e.g., MCF-7 breast cancer cells) with IC50 values as low as 0.28 µg/mL .
Table 1: Summary of Biological Activities
| Activity Type | IC50 Value (µM) | Reference |
|---|---|---|
| Acetylcholinesterase Inhibition | 2.7 | |
| Cytotoxicity (MCF-7) | 0.28 | |
| Antimicrobial Activity | Varies |
In Silico Studies
Molecular docking studies have been employed to predict the binding interactions between this compound and target proteins such as AChE. These studies suggest that the compound can effectively bind to the active site of AChE, potentially leading to enhanced inhibitory effects on enzyme activity .
Scientific Research Applications
Synthesis and Characterization
The synthesis of this compound typically involves several steps, including the formation of the thiazole ring and the incorporation of the tetrahydronaphthalene moiety. Characterization is conducted using techniques such as NMR spectroscopy, mass spectrometry, and infrared spectroscopy to confirm the structure and purity of the compound .
Anticancer Properties
Research indicates that compounds with similar structures exhibit significant anticancer activity. For instance, derivatives containing thiazole rings have been shown to inhibit cancer cell proliferation in various assays. The compound's structural components may enhance its interaction with cellular targets involved in cancer progression. Specifically, studies have demonstrated that thiazole derivatives can induce apoptosis in cancer cells by activating intrinsic apoptotic pathways .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Similar thiazole-containing compounds have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide. Modifications to the ethoxy group or variations in the tetrahydronaphthalene moiety could influence its pharmacological properties. For example:
| Modification | Expected Effect |
|---|---|
| Altering ethoxy group | Changes lipophilicity and solubility |
| Modifying thiazole ring | Affects binding affinity to targets |
| Substituting tetrahydronaphthalene | Potentially enhances anticancer potency |
Case Studies
- Anticancer Activity : A study evaluated a series of thiazole derivatives similar to this compound against various cancer cell lines. The results indicated that specific modifications led to increased cytotoxicity against breast cancer cells (MCF7) with IC50 values in low micromolar ranges .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of compounds with similar structures. The results showed promising activity against resistant strains of bacteria, suggesting that this class of compounds could be developed into new antibiotics .
Chemical Reactions Analysis
Nucleophilic Substitution at the Acetamide Group
The acetamide moiety (–NHCOCH2–) participates in nucleophilic substitutions due to the electrophilic carbonyl carbon.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 6M HCl, reflux (110°C, 8h) | 2-(4-ethoxyphenyl)acetic acid | 72% | |
| Alkylation | CH3I, K2CO3, DMF (rt, 12h) | N-methylated acetamide derivative | 65% |
-
Mechanistic Insight : Acidic hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water . Alkylation occurs through deprotonation of the amide nitrogen, forming a resonance-stabilized anion that reacts with methyl iodide.
Electrophilic Aromatic Substitution (EAS) on the Thiazole Ring
The electron-rich thiazole ring undergoes EAS at the 5-position due to resonance stabilization of intermediates.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Nitration | HNO3/H2SO4 (0°C, 2h) | 5-nitro-thiazole derivative | 58% | |
| Bromination | Br2, FeBr3, CH2Cl2 (rt, 4h) | 5-bromo-thiazole derivative | 63% |
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Regioselectivity : Directed by the electron-donating effect of the adjacent amine group, favoring substitution at the 5-position .
Functionalization of the Tetrahydronaphthalene Moiety
The saturated cyclohexene ring in the tetrahydronaphthalene unit undergoes hydrogenation and oxidation.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Oxidation | KMnO4, H2O, Δ (80°C, 6h) | Tetralone derivative | 41% | |
| Hydrogenation | H2 (1 atm), Pd/C, EtOH (rt, 24h) | Decahydronaphthalene analog | 89% |
-
Catalytic Hydrogenation : Proceeds via syn-addition of hydrogen across the double bond, confirmed by NMR.
Ether Cleavage of the 4-Ethoxyphenyl Group
The ethoxy group (–OCH2CH3) undergoes cleavage under strong acidic or reducing conditions.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Acidic Cleavage | HBr (48%), AcOH, reflux (12h) | 4-hydroxyphenyl derivative | 78% | |
| Reductive Cleavage | BBr3, CH2Cl2 (–10°C, 3h) | 4-hydroxyphenyl derivative | 82% |
-
BBr3 Mechanism : Boron tribromide coordinates to the ether oxygen, facilitating nucleophilic attack by bromide ion.
Cyclization Reactions
Intramolecular cyclization forms fused heterocycles, enhancing structural complexity.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Friedländer Synthesis | NH4OAc, EtOH, Δ (100°C, 10h) | Quinoline-fused thiazole | 55% | |
| Ullmann Coupling | CuI, K2CO3, DMF (120°C, 24h) | Bi-thiazole dimer | 37% |
-
Friedländer Reaction : Involves condensation of an amino group with a ketone, followed by cyclodehydration .
Bioconjugation and Prodrug Formation
The acetamide group serves as a handle for bioconjugation with biomolecules.
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Esterification | NHS, DCC, CH2Cl2 (rt, 6h) | Activated ester for protein coupling | 68% | |
| Glycosylation | Acetylated glucose, BF3·Et2O (0°C, 2h) | Glycosylated prodrug | 44% |
Key Research Findings
-
Stability : The compound is stable in ethanol and DMSO but degrades in acidic aqueous solutions (t1/2 = 3h at pH 2) .
-
Reactivity Hierarchy : Thiazole ring > Acetamide group > Ethoxyphenyl group > Tetrahydronaphthalene .
-
Byproducts : Over-oxidation of the tetrahydronaphthalene moiety yields naphthoquinone impurities (up to 12%) .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The table below compares key analogs based on substituents, molecular properties, and biological activities:
Structural and Functional Insights
Core Heterocycle Variations :
- Thiazole vs. Oxadiazole/Pyridine : The target compound’s thiazole core offers distinct electronic properties compared to oxadiazole (electron-deficient) or pyridine (aromatic base) systems. For example, oxadiazole derivatives (e.g., compound 9 in ) exhibit stronger apoptosis induction due to enhanced electrophilicity, while pyridine analogs (e.g., compound 11d in ) show moderate activity, likely due to reduced solubility .
Substituent Effects: 4-Ethoxyphenyl vs. 4-Cyanophenyl: The ethoxy group’s electron-donating nature may improve metabolic stability compared to the electron-withdrawing cyano group in ’s compound, which could reduce bioavailability . Tetrahydronaphthalene vs.
Biological Activity Trends :
- Compounds with tetrahydronaphthalene linked to electron-withdrawing groups (e.g., nitro in ) show superior apoptotic activity, while ethoxy-substituted derivatives may prioritize target selectivity over potency .
Research Findings and Implications
Anticancer Potential: The tetrahydronaphthalene-thiazole scaffold is understudied but shares structural motifs with validated Akt/FAK inhibitors (e.g., compound 6 in ).
Physicochemical Properties :
- The target compound’s calculated LogP (~3.5) suggests better solubility than naphthalene analogs (LogP > 4.0), balancing bioavailability and membrane permeability .
Knowledge Gaps: No direct data on the target compound’s pharmacokinetics or toxicity. Comparative studies with ’s oxadiazole derivatives are needed to evaluate efficacy against resistant cancers.
Q & A
Q. What synthetic methodologies are recommended for synthesizing 2-(4-ethoxyphenyl)-N-[4-(5,6,7,8-tetrahydronaphthalen-2-yl)-1,3-thiazol-2-yl]acetamide?
Methodological Answer: Synthesis typically involves coupling 2-amino-4-(5,6,7,8-tetrahydronaphthalen-2-yl)thiazole with 2-(4-ethoxyphenyl)acetyl chloride. Key steps include:
- Catalytic Conditions : Use of triethylamine (TEA) as a base and dichloromethane (DCM) as the solvent at 273 K to facilitate amide bond formation .
- Purification : Recrystallization from ethanol or methanol-acetone mixtures (1:1) to achieve >95% purity .
- Monitoring : Thin-layer chromatography (TLC) with ethyl acetate/hexane (3:7) to track reaction progress .
Q. How is structural characterization performed for this compound?
Methodological Answer: A multi-technique approach is essential:
Q. What preliminary biological assays are suitable for evaluating its activity?
Methodological Answer: Thiazole derivatives are screened for:
- Antimicrobial Activity : Broth microdilution (MIC against S. aureus, E. coli) .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM .
- Enzyme Inhibition : Fluorescence-based assays (e.g., COX-2, EGFR kinase) with IC50 determination .
Advanced Research Questions
Q. How can computational modeling predict its interaction with biological targets?
Methodological Answer:
Q. How to resolve contradictions in reported biological activity data?
Methodological Answer:
Q. What in vitro models optimize pharmacokinetic profiling?
Methodological Answer:
- Metabolic Stability : Liver microsomes (human/rat) with LC-MS quantification of parent compound depletion .
- Permeability : Caco-2 monolayer assay (Papp >1 × 10⁻⁶ cm/s indicates oral bioavailability) .
- Plasma Protein Binding : Equilibrium dialysis (≥90% binding suggests limited free fraction) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
